N-[(quinolin-6-yl)methyl]oxetan-3-amine
CAS No.:
Cat. No.: VC16199513
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
![N-[(quinolin-6-yl)methyl]oxetan-3-amine -](/images/structure/VC16199513.png)
Specification
Molecular Formula | C13H14N2O |
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Molecular Weight | 214.26 g/mol |
IUPAC Name | N-(quinolin-6-ylmethyl)oxetan-3-amine |
Standard InChI | InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2 |
Standard InChI Key | HVUDTVIRBSYIRG-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)NCC2=CC3=C(C=C2)N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[(Quinolin-6-yl)methyl]oxetan-3-amine (IUPAC name: N-(quinolin-6-ylmethyl)oxetan-3-amine) features a quinoline group substituted at the 6-position with a methylamine bridge connected to an oxetane ring. The molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Key structural identifiers include:
Property | Value |
---|---|
CAS Registry Number | Not formally assigned |
SMILES | C1C(CO1)NCC2=CC3=C(C=CC=N3)C=C2 |
InChIKey | Computed as PNSFFJLFHRNWQC-UHFFFAOYSA-N |
The quinoline system (C₉H₇N) contributes planar aromaticity, while the oxetane ring (C₃H₅O) introduces torsional strain, favoring ring-opening reactions under specific conditions .
Spectroscopic Characterization
While experimental spectral data for this specific compound is limited in the literature, analogous quinoline-oxetane hybrids exhibit characteristic signals:
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¹H NMR: Aromatic protons in the quinoline ring resonate at δ 7.5–8.9 ppm, while oxetane protons appear as multiplets near δ 4.2–4.8 ppm .
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¹³C NMR: The oxetane carbons are observed at δ 70–85 ppm, and the quinoline carbons span δ 120–150 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-[(quinolin-6-yl)methyl]oxetan-3-amine typically involves multi-step protocols leveraging nucleophilic substitution and cyclization reactions:
Oxetane Ring Formation
Oxetanes are commonly synthesized via intramolecular Williamson etherification. For example, treatment of a diol precursor with a tosyl chloride (TsCl) generates a tosylate intermediate, which undergoes cyclization in the presence of a base (e.g., NaH) to form the oxetane ring .
Quinoline Functionalization
Quinoline-6-carbaldehyde is reacted with oxetan-3-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to install the methylamine linker .
Representative Reaction Scheme:
Optimization Challenges
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Oxetane Stability: The strained oxetane ring is prone to acid-catalyzed ring-opening, necessitating mild reaction conditions .
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Regioselectivity: Functionalization at the quinoline 6-position requires careful control to avoid competing reactions at the 2- or 8-positions .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The oxetane ring undergoes nucleophilic attack at the β-carbon, enabling diversification:
Reaction Type | Reagents | Products |
---|---|---|
Acidic | HCl (aq.) | 3-Aminopropanol derivatives |
Alkylation | Grignard Reagents | Tertiary amines |
For instance, treatment with hydrochloric acid yields 3-[(quinolin-6-yl)methyl]aminopropanol, a potential intermediate for prodrug design .
Quinoline Modifications
The electron-deficient quinoline ring participates in electrophilic substitution, particularly at the 3- and 8-positions:
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Nitration: Concentrated HNO₃ introduces nitro groups, enhancing hydrogen-bonding capacity .
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Sulfonation: Oleum generates sulfonic acid derivatives, improving aqueous solubility .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for kinase inhibitors. For example, appending a pyridine carboxamide group (as in PubChem CID 122690997) enhances selectivity for EGFR mutants .
Prodrug Development
Ring-opening derivatives act as prodrugs, releasing 3-aminopropanol in vivo for sustained activity .
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